Heparastatin Exhibits Moderate Potency (μM IC₅₀) in a Recombinant Human Cell-Based Assay, Distinct from the Low nM Potency of SST0001 and the Sub-μM Potency of PI-88
Heparastatin demonstrates an IC₅₀ of 10.55 μM against recombinant human heparanase expressed in A375-M human melanoma cells . This contrasts with the significantly higher potency of the glycol-split heparin SST0001 (roneparstat), which exhibits an IC₅₀ of approximately 3 nM in kinetic inhibition assays against purified human heparanase [1], and the oligosaccharide mixture PI-88, which has a reported anti-heparanase IC₅₀ of 0.98 μM [2]. The potency of Heparastatin is therefore intermediate and cell-context dependent, offering a specific activity window for researchers who require a compound with controlled, moderate enzyme inhibition rather than near-complete target engagement at low concentrations.
| Evidence Dimension | Heparanase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 10.55 μM |
| Comparator Or Baseline | SST0001 (Roneparstat): ~0.003 μM (3 nM); PI-88: 0.98 μM |
| Quantified Difference | Heparastatin is approximately 3500-fold less potent than SST0001 and approximately 11-fold less potent than PI-88. |
| Conditions | A375-M human melanoma cells expressing recombinant human heparanase ; purified human heparanase kinetic assay [1]; unspecified assay [2]. |
Why This Matters
This quantitative potency difference guides experimental design: Heparastatin is suitable for studies requiring moderate heparanase inhibition without the profound target engagement of clinical-stage candidates, allowing for nuanced dose-response analysis.
- [1] Pala D, Rivara S, Mor M, et al. Kinetic analysis and molecular modeling of the inhibition mechanism of roneparstat (SST0001) on human heparanase. Glycobiology. 2016;26(6):640-654. View Source
- [2] Muparfostat. ScienceDirect Topics. Accessed 2024. View Source
